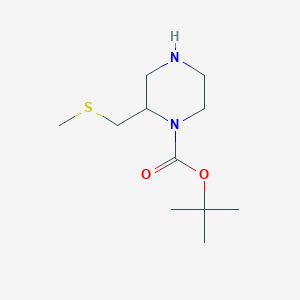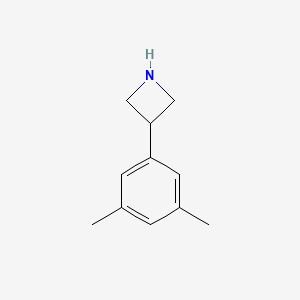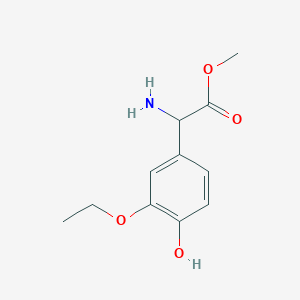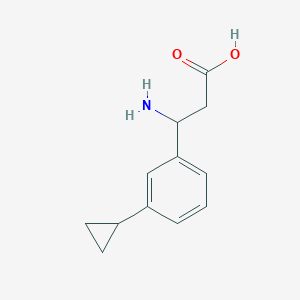
3-Amino-3-(3-cyclopropylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-cyclopropylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone with an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes. For example, the production of similar compounds like 3-Aminopropionic acid from fumaric acid using recombinant Bacillus megaterium has been reported . This eco-friendly method employs a dual-enzyme cascade route, optimizing culture conditions and biocatalysis process parameters to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-cyclopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-cyclopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 3-Amino-3-(3-cyclopropylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-phenylpropanoic acid: This compound features a phenyl ring instead of a cyclopropylphenyl group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group attached to the phenyl ring.
Uniqueness
The presence of the cyclopropyl group in 3-Amino-3-(3-cyclopropylphenyl)propanoic acid imparts unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for specific research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-amino-3-(3-cyclopropylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(7-12(14)15)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11H,4-5,7,13H2,(H,14,15) |
InChI-Schlüssel |
IUPGQYOISGDXJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CC=C2)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





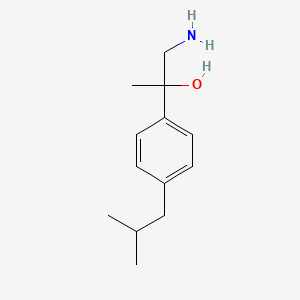



![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)

